molecular formula C20H16N2OS B14158798 Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone CAS No. 340000-29-5

Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone

Cat. No.: B14158798
CAS No.: 340000-29-5
M. Wt: 332.4 g/mol
InChI Key: CANXOKJCSQTLOW-UHFFFAOYSA-N
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Description

Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a dihydropyrazole moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize by-products and enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone can be compared with other similar compounds, such as:

  • 1-(2-Methoxy-phenyl)-5-phenyl-3-thiophen-2-yl-4,5-dihydro-1H-pyrazole
  • 5-(4-Methylphenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 5-(4-Bromophenyl)-1-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties.

Properties

CAS No.

340000-29-5

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

IUPAC Name

phenyl-(5-phenyl-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone

InChI

InChI=1S/C20H16N2OS/c23-20(16-10-5-2-6-11-16)22-18(19-12-7-13-24-19)14-17(21-22)15-8-3-1-4-9-15/h1-13,18H,14H2

InChI Key

CANXOKJCSQTLOW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CS4

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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